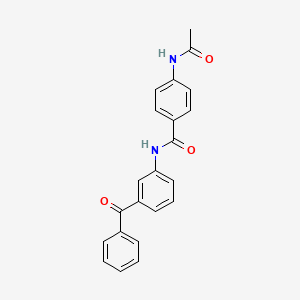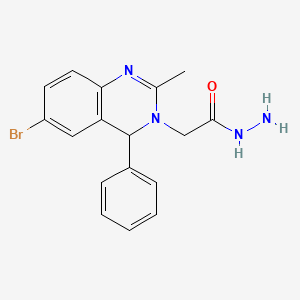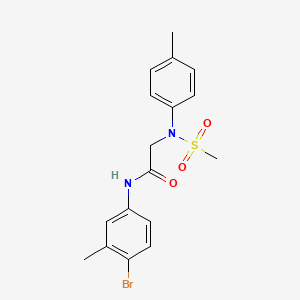
4-acetamido-N-(3-benzoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(3-benzoylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(3-benzoylphenyl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with 3-benzoylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(3-benzoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzamide structure.
Scientific Research Applications
4-acetamido-N-(3-benzoylphenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: It is studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Research has shown that derivatives of benzamides, including this compound, exhibit anticancer activity.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(3-benzoylphenyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit key enzymes or disrupt cell membrane integrity, leading to the death of microbial cells. In anticancer applications, it can interfere with cellular pathways involved in cell division and survival, such as the inhibition of topoisomerases or the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide: This compound shares a similar benzamide structure but with different substituents, leading to variations in biological activity.
4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: These compounds have been studied for their antimicrobial and anticancer properties, similar to 4-acetamido-N-(3-benzoylphenyl)benzamide.
3-(acetylamino)-N-(3-methoxyphenyl)benzamide: Another benzamide derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamido and benzoyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-acetamido-N-(3-benzoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15(25)23-19-12-10-17(11-13-19)22(27)24-20-9-5-8-18(14-20)21(26)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTSCZMTYCARPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5087331.png)
![1-(4-ethoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5087344.png)

![1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5087366.png)
![5-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5087370.png)

![3-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5087378.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5087387.png)
![3-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5087393.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)
![1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE](/img/structure/B5087403.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5087412.png)
![2,5-dihydroxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5087415.png)
![N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5087416.png)
